2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Antimalarial drug discovery Structure-activity relationship Imidazolopiperazine SAR

Procure the 5,5-dimethyl regioisomer of the imidazolopiperazine scaffold (CAS 1374005-25-0) to serve as a definitive negative-control probe in antimalarial target-engagement and resistance-profiling workflows. Published SAR data demonstrate an ≥8-fold loss in antiplasmodial potency against both drug-sensitive (3D7) and multidrug-resistant (W2) P. falciparum strains when the geminal dimethyl group is shifted from the 8- to the 5-position, providing a quantitative benchmark for expected activity windows in control experiments. This compound enables systematic exploration of whether subsequent functionalization can rescue the potency deficit, and its distinct synthetic route makes it a useful comparator for assessing synthetic feasibility across dimethyl positional isomers in library generation campaigns.

Molecular Formula C14H16FN3
Molecular Weight 245.29 g/mol
Cat. No. B11790898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Molecular FormulaC14H16FN3
Molecular Weight245.29 g/mol
Structural Identifiers
SMILESCC1(CNCC2=NC(=CN21)C3=CC=C(C=C3)F)C
InChIInChI=1S/C14H16FN3/c1-14(2)9-16-7-13-17-12(8-18(13)14)10-3-5-11(15)6-4-10/h3-6,8,16H,7,9H2,1-2H3
InChIKeyHQGSLNJKZZGFLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine: Chemical Identity, Scaffold Class, and Procurement-Relevant Context


2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine (CAS 1374005-25-0, molecular formula C14H16FN3, MW 245.29) is a 5,5-dimethyl-substituted imidazolopiperazine (IZP) bearing a 4-fluorophenyl moiety at the 2-position of the fused bicyclic core [1]. This scaffold class underpins the clinical antimalarial candidate Ganaplacide (KAF156) and the preclinical tool compound GNF179, both of which feature 8,8-dimethyl rather than 5,5-dimethyl substitution [2]. The regiochemistry of the geminal dimethyl group—position 5 versus position 8—is the single most consequential structural variable governing antimalarial potency, metabolic stability, and in vivo efficacy within this chemotype [3].

Why 5,5-Dimethyl vs. 8,8-Dimethyl Regioisomers Are Not Interchangeable: Implications for 2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Procurement


Imidazolopiperazines with a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core cannot be treated as interchangeable building blocks. The position of the geminal dimethyl substituent—whether at C5 or C8—dictates a cascade of pharmacological and developability consequences. Systematic SAR studies conducted at the Novartis Institute for Tropical Diseases and the Genomics Institute of the Novartis Research Foundation demonstrated that shifting the dimethyl group from the 8-position to the 5-position results in a ≥8-fold loss of antiplasmodial potency against both drug-sensitive (3D7) and multidrug-resistant (W2) P. falciparum strains [1]. Moreover, the 8,8-dimethyl motif was specifically designed to block a metabolic soft spot at the benzylic carbon of the piperazine ring—a vulnerability that the 5,5-dimethyl isomer leaves unaddressed [2]. Consequently, the 5,5-dimethyl regioisomer serves a fundamentally different experimental purpose: it is an essential negative-control probe for target-engagement and resistance-profiling studies, not a substitute for the pharmacologically optimized 8,8-dimethyl scaffold [3].

Quantitative Differentiation Evidence: 2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine vs. Closest Analogs


Antiplasmodial Potency Deficit: 5,5-Dimethyl vs. 8,8-Dimethyl Imidazolopiperazine in P. falciparum 3D7 and W2 Strains

In a systematic SAR study of piperazine-core-substituted imidazolopiperazines, the 8,8-dimethyl analog (compound 22; glycyl-amide, 4-fluorophenyl) exhibited EC50 values of 10 ± 3 nM (3D7 strain) and 6 ± 1 nM (multidrug-resistant W2 strain). In contrast, the 5-substituted analog (compound 26; described as the '5,5-dimethyl modified' compound in the synthesis section) showed EC50 values of 80 ± 5 nM (3D7) and 76 ± 15 nM (W2), representing an approximately 8-fold potency reduction against 3D7 and a 12.7-fold reduction against W2 [1]. The authors explicitly concluded that 'it was abundantly clear that the dimethyl group on the 8-position had the most significant positive effect on potency; substitution on the other positions of the piperazine ring only provided modest potencies' [2]. The unsubstituted piperazine comparator (compound 15) gave intermediate values of 24 ± 2 nM (3D7) and 23 ± 8 nM (W2), indicating that while 8,8-dimethyl improves potency relative to baseline, 5,5-dimethyl or 5-monomethyl substitution degrades it [3].

Antimalarial drug discovery Structure-activity relationship Imidazolopiperazine SAR

Metabolic Soft-Spot Protection: 8,8-Dimethyl Blocks Benzylic Oxidation While 5,5-Dimethyl Leaves the Site Exposed

Metabolite identification studies on the first-generation imidazolopiperazine series identified two biologically inactive metabolites (1a and 1b) arising from oxidation of the piperazine ring [1]. This prompted a deliberate medicinal chemistry strategy to introduce geminal dimethyl substitution at the metabolic soft spot. The 8,8-dimethyl substitution was specifically designed because it 'completely blocks the benzylic carbon'—the primary site of oxidative metabolism—while simultaneously eliminating the stereogenic center at C8 [2]. In contrast, the 5,5-dimethyl isomer leaves the C8 benzylic position unsubstituted and therefore vulnerable to the same oxidative metabolism that plagued the unsubstituted scaffold. The downstream consequence is reflected in the compound progression decisions: 8,8-dimethyl analogs (compounds 22, 24, 28, 29) were advanced to full in vitro ADME profiling and in vivo pharmacokinetic studies, whereas the 5-substituted series (compounds 25, 26) were not evaluated beyond the primary potency screen [3].

Metabolic stability Imidazolopiperazine ADME Benzylic oxidation

In Vivo Antimalarial Efficacy: 8,8-Dimethyl Scaffold Delivers Robust Parasite Clearance; 5,5-Dimethyl Series Was Not Advanced to Efficacy Testing

The 8,8-dimethyl imidazolopiperazine GNF179 (parent drug, CAS 1261114-01-5) reduced P. berghei parasitemia levels by 99.7% with a single 100 mg/kg oral dose and prolonged mouse survival by an average of 19 days compared to untreated controls . GNF179 also conferred complete causal prophylactic protection against an infectious P. berghei sporozoite challenge at a single oral dose of 15 mg/kg, whereas the clinical comparator NITD609 was not protective under identical conditions . The optimized second-generation 8,8-dimethyl analogs were 'found to be more efficacious than the current antimalarials in a malaria mouse model' [1]. In contrast, no 5-substituted or 5,5-dimethyl imidazolopiperazine analog was advanced to in vivo efficacy evaluation in any published study, consistent with the decision to deprioritize this subseries after the primary in vitro potency screen [2]. The 5,5-dimethyl regioisomer therefore lacks any demonstrated in vivo parasite clearance activity.

In vivo antimalarial efficacy Plasmodium berghei mouse model Parasitemia reduction

Synthetic Route Divergence: 5,5-Dimethyl vs. 8,8-Dimethyl Imidazolopiperazine Construction

The synthesis of the 5,5-dimethyl modified imidazolopiperazine core diverges from the 8,8-dimethyl route at the key lactam intermediate (7a). Construction of the 5,5-dimethyl scaffold requires N-PMB protection of the lactam prior to NaH-mediated bis-methylation at the 5-position, followed by borane-THF reduction of the lactam to the corresponding amine. The full sequence from intermediate 7a proceeds through eight synthetic steps with an overall yield of 10.9% [1]. In contrast, the 8,8-dimethyl route proceeds via a more direct cyclization strategy that does not require N-protection prior to dimethylation, yielding improved overall efficiency. The 5,5-dimethyl route's requirement for protecting-group chemistry at the pyrazine nitrogen introduces additional synthetic complexity, increased step count, and lower overall yield relative to the 8,8-dimethyl counterpart [2].

Imidazolopiperazine synthesis Geminal dimethylation Heterocyclic chemistry

GNF179 Metabolite (8,8-Dimethyl Regioisomer) as the Closest Structural and Pharmacological Comparator

The closest direct structural analog to the target compound is 2-(4-fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 1310455-86-7, also known as the GNF179 metabolite or EOS-60885). These two compounds are regioisomers differing only in the position of the geminal dimethyl group (C5 vs. C8); they share identical molecular formula (C14H16FN3) and molecular weight (245.29 g/mol) . The 8,8-dimethyl isomer is the primary circulating metabolite of GNF179, an optimized antimalarial lead compound with an IC50 of 4.8 nM against the multidrug-resistant P. falciparum W2 strain . The metabolite itself exhibits favorable pharmacokinetic properties: low clearance (CL = 22 mL/min/kg, ~25% of murine hepatic blood flow), large volume of distribution (Vss = 11.8 L/kg), moderate residence time (MRT = 9 h), and a terminal half-life of 8.9 h in mice . No corresponding PK data exist for the 5,5-dimethyl regioisomer, which has not been profiled in published pharmacokinetic studies.

GNF179 metabolite Regioisomer comparison Antimalarial tool compound

Scaffold-Class Limitations: BIM-Type Gαq Inhibitor Pharmacophore Requirements Are Not Satisfied by the 5,5-Dimethyl Core

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is shared with BIM-46174 and its dimeric form BIM-46187, which are among the very few cell-permeable compounds known to preferentially silence Gαq proteins [1]. However, comprehensive SAR studies on the BIM chemotype have identified four essential structural requirements for Gαq inhibitory activity: (i) a redox-reactive thiol/disulfane substructure, (ii) an N-terminal basic amino group, (iii) a cyclohexylalanine moiety, and (iv) the intact bicyclic skeleton [2]. The target compound (CAS 1374005-25-0) lacks the thiol/disulfane, the amino acid side chains, and the cyclohexylalanine moiety—possessing only the bicyclic core. Fragment-based studies further demonstrated that 'the entire BIM structure is required for efficient Gαq inhibition' and that monocyclic or truncated bicyclic substructures are inactive [3]. Therefore, while the target compound shares the core scaffold with BIM-series Gαq inhibitors, it lacks the essential pharmacophoric elements and cannot be assumed to possess Gαq-modulatory activity.

Gαq protein inhibition BIM-46174 GPCR signaling

Recommended Application Scenarios for 2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Based on Quantitative Evidence


Negative Control for Imidazolopiperazine Antimalarial Target Engagement and Resistance Profiling

The 5,5-dimethyl regioisomer is optimally deployed as a negative control compound in target-engagement studies (e.g., thermal shift assays with recombinant Plasmodium SEY1/GTPase, cellular thermal proteome profiling) designed to confirm that pharmacological effects observed with GNF179, KAF156, or 8,8-dimethyl analogs are specific to the 8,8-dimethyl pharmacophore. The ≥8-fold potency differential between 5-substituted and 8,8-dimethyl analogs in P. falciparum proliferation assays [1] provides a quantitative benchmark for expected activity windows in control experiments. In resistance-profiling studies using evolved P. falciparum lines, this compound can help discriminate between resistance mechanisms specific to the 8-position substitution versus those arising from more general imidazolopiperazine scaffold adaptation [2].

SAR Probe for Mapping Dimethyl Substitution Position Effects on Piperazine-Core Imidazolopiperazines

For medicinal chemistry teams engaged in imidazolopiperazine lead optimization, this compound serves as a reference point for establishing the positional SAR landscape. The published data demonstrate that moving the geminal dimethyl from C8 (EC50 ≈ 6–10 nM) to the vicinity of C5 (EC50 ≈ 76–80 nM) incurs an 8–13 fold potency penalty [1]. This compound enables systematic exploration of whether subsequent functionalization (e.g., amide side-chain installation at N7, or alternative aniline substitutions at C2) can rescue the potency deficit of the 5,5-dimethyl core. The distinct synthetic route required for 5,5-dimethyl construction—involving N-PMB protection and an 8-step sequence from the common lactam intermediate [3]—also makes this compound a useful benchmark for comparing synthetic feasibility across dimethyl positional isomers in library generation campaigns.

Metabolite Identification and In Vitro Metabolism Studies for Imidazolopiperazine Drug Candidates

The 5,5-dimethyl regioisomer can be employed as an authentic reference standard in metabolite identification workflows for imidazolopiperazine drug candidates. Since the 8,8-dimethyl motif blocks benzylic oxidation at C8 but the 5,5-dimethyl isomer leaves this site exposed [3], comparative incubation of both regioisomers in hepatocyte or liver microsome systems can help distinguish C8-oxidation-derived metabolites (unique to the 5,5-dimethyl scaffold or unsubstituted scaffold) from other metabolic pathways. This is directly relevant to the metabolic soft-spot rationale that drove the original 8,8-dimethyl optimization strategy in the Novartis/MMV antimalarial program [4].

Scaffold Elaboration Starting Material for BIM-Type Gαq Inhibitor Library Synthesis

Although the bare 5,5-dimethyl core lacks three of four essential pharmacophoric elements required for Gαq inhibition (thiol/disulfane, basic N-terminal amine, cyclohexylalanine) [5], the bicyclic scaffold can serve as a starting point for installing these features through sequential N7-acylation and C2-functionalization. The 5,5-dimethyl substitution pattern provides a conformationally constrained piperazine ring distinct from the 8,8-dimethyl series, which may influence the spatial presentation of appended Gαq-targeting motifs. Researchers exploring non-thiol Gαq modulators based on the BIM chemotype may use this scaffold to test whether alternative substitution patterns on the saturated ring alter the pharmacological profile relative to BIM-46174 [6].

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.